

# physicochemical properties of 3-Chloro-4-methyl-N-propylaniline

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## Compound of Interest

Compound Name: 3-Chloro-4-methyl-N-propylaniline

CAS No.: 857007-95-5

Cat. No.: B1385341

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An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-4-methyl-N-propylaniline**

## Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a molecule's potential is fundamentally governed by its physicochemical properties. These characteristics dictate its behavior in biological systems, its formulation possibilities, and its synthetic accessibility. This guide provides an in-depth examination of **3-Chloro-4-methyl-N-propylaniline**, a substituted aniline with potential applications as an intermediate in the development of novel chemical entities.

As a derivative of 3-chloro-4-methylaniline (CAS 95-74-9), the introduction of an N-propyl group significantly alters the molecule's lipophilicity, basicity, and steric profile.[1][2] Understanding these shifts is paramount for researchers aiming to leverage this compound in drug discovery, agrochemicals, or materials science. This document moves beyond a simple data sheet, offering both established data and predictive insights, coupled with robust, field-proven

experimental protocols for in-house validation. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

## Section 1: Core Molecular Attributes

A foundational understanding begins with the molecule's basic structural and identifying information. While experimental data for this specific N-propylated derivative is sparse, we can establish its identity and predict key parameters based on its structure and data from its parent aniline.

Identifier	Value	Source
IUPAC Name	3-chloro-4-methyl-N-propylaniline	-
CAS Number	857007-95-5	[3]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClN	[2]
Molecular Weight	183.68 g/mol	[2]
Canonical SMILES	<chem>CCCNC1=CC(=C(C=C1)C)Cl</chem>	[2]
Predicted XLogP3	4.3	[2]

## Section 2: Fundamental Physicochemical Properties

The physical state, solubility, and volatility of a compound are critical for its handling, storage, and formulation. The data below is a blend of experimental values for the closely related parent compound, 3-chloro-4-methylaniline, and reasoned expectations for the title compound.

Property	Value / Expected Value	Notes & Rationale	Reference
Physical State	Liquid or low-melting solid at 20°C	The parent aniline has a melting point of ~25°C. The addition of the flexible N-propyl chain is expected to disrupt crystal packing, likely lowering the melting point.	[4][5]
Boiling Point	>238 °C	The parent aniline boils at 237-238°C. The increased molecular weight from the propyl group will raise the boiling point.	[4][6]
Water Solubility	Low (<1 g/L)	The parent aniline is slightly soluble (1 g/L at 20°C). The lipophilic propyl group will further decrease aqueous solubility.	[4]
pKa (Conjugate Acid)	~4.2 - 4.5	The parent aniline's conjugate acid has a pKa of 4.05. The electron-donating nature of the N-propyl group slightly increases the basicity of the nitrogen atom, resulting in a slightly higher pKa.	[1][4][7]
Stability	Stable under normal conditions. Sensitive	Like many anilines, it is prone to oxidation	[5][8]

to air and light.

and discoloration upon prolonged exposure. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates.

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## Section 3: Ionization and Lipophilicity - The Keys to Biological Interaction

For any compound intended for biological application, pKa and LogP are arguably the most critical physicochemical parameters. They govern how a molecule is absorbed, distributed, metabolized, and excreted (ADME).

### Basicity (pKa)

The pKa of an ionizable group determines the charge state of a molecule at a given pH. For an aniline, the basicity of the amino group is crucial. The pKa value of ~4.2-4.5 for the conjugate acid of **3-Chloro-4-methyl-N-propylaniline** means that at physiological pH (~7.4), the compound will be overwhelmingly in its neutral, uncharged form. This is a critical insight for drug development, as the neutral form is generally more capable of crossing lipidic biological membranes, a prerequisite for reaching intracellular targets.<sup>[9]</sup>

### Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the measure of a compound's lipophilicity, or "greasiness." It is a key indicator of a drug's ability to permeate cell membranes, bind to plasma proteins, and potentially accumulate in fatty tissues.<sup>[10]</sup> The predicted XLogP of 4.3 for **3-Chloro-4-methyl-N-propylaniline** is significantly higher than the 2.27 LogP of its parent compound, 3-chloro-4-methylaniline.<sup>[2][4]</sup> This substantial increase, driven by the addition of the three-carbon propyl chain, suggests high membrane permeability. However, LogP values above 5 can sometimes be associated with poor aqueous solubility and increased metabolic clearance, a classic trade-off in drug design.<sup>[11]</sup>

## Section 4: Experimental Determination Protocols

While predictions are valuable for initial assessment, rigorous drug development demands empirical data. The following protocols represent gold-standard methodologies for determining the core physicochemical properties of novel compounds like **3-Chloro-4-methyl-N-propylaniline**.

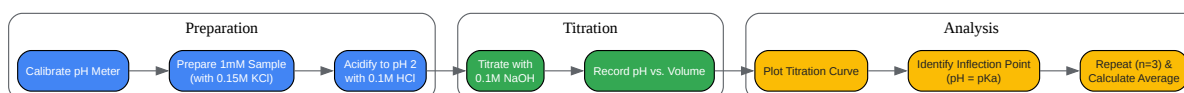
### Protocol for pKa Determination via Potentiometric Titration

**Causality:** Potentiometric titration is the definitive method for pKa determination.<sup>[12]</sup> It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the analyte is 50% ionized, which corresponds to its pKa.<sup>[9][13]</sup>

**Methodology:**

- **System Calibration:** Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.<sup>[13]</sup>
- **Sample Preparation:** Prepare a ~1 mM solution of **3-Chloro-4-methyl-N-propylaniline**. To ensure solubility, a co-solvent such as methanol or DMSO may be used, but its concentration should be kept to a minimum (<5%) and be consistent across all experiments.
- **Ionic Strength Adjustment:** Add a neutral salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.<sup>[9]</sup>
- **Initial Acidification:** Acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure the aniline is fully protonated.
- **Titration:** Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.
- **Data Acquisition:** Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).<sup>[9]</sup> Continue the titration until ~pH 12.

- Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve.
- Validation: Perform the titration in triplicate to ensure reproducibility. Calculate the average pKa and standard deviation.[13]



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Caption: Workflow for pKa determination by potentiometric titration.

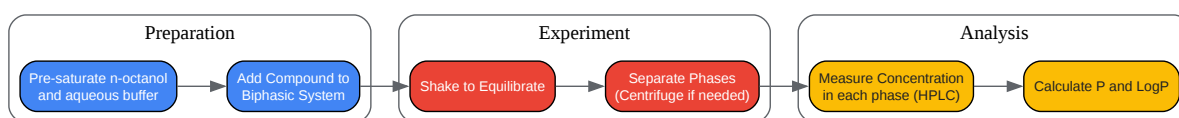
## Protocol for LogP Determination via Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for LogP determination because it is a direct measurement of the partitioning of a compound between two immiscible phases at equilibrium.[14] Its accuracy makes it the benchmark against which other methods are validated.[15]

Methodology:

- Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol. Separately, pre-saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.
- Sample Addition: Add a known amount of **3-Chloro-4-methyl-N-propylaniline** to a mixture of the two pre-saturated phases in a separatory funnel or vial. The starting concentration should be chosen to be below the solubility limit in either phase.
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

- Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.
- Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
- Calculation: Calculate the partition coefficient (P) using the formula:  $P = \frac{\text{[Concentration in n-octanol]}}{\text{[Concentration in aqueous phase]}}$ .
- LogP Determination: The LogP is the base-10 logarithm of the partition coefficient:  $\text{LogP} = \log_{10}(P)$ .<sup>[10]</sup>
- Validation: The experiment should be repeated with varying solute concentrations and shaking times to confirm that true equilibrium has been reached.



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Caption: Workflow for LogP determination by the shake-flask method.

## Protocol for Aqueous Solubility Determination

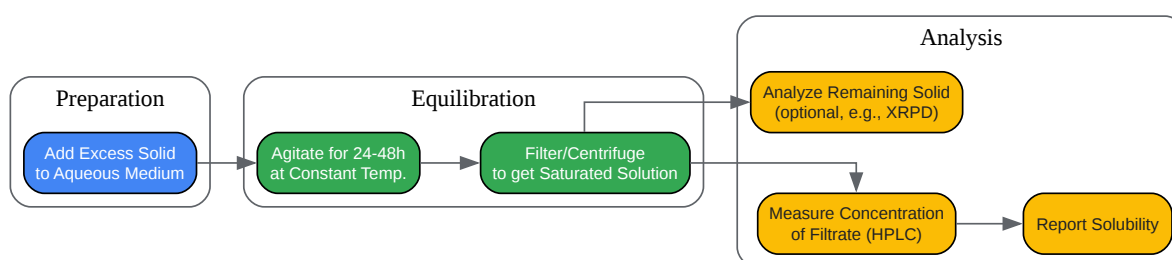
Causality: The shake-flask equilibrium solubility method is considered the most reliable technique as it ensures that the solution has reached saturation in equilibrium with the solid state of the compound.<sup>[16]</sup> This provides the true thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and formulation development.<sup>[17]</sup>

Methodology:

- Sample Preparation: Add an excess amount of solid **3-Chloro-4-methyl-N-propylaniline** to a vial containing a specific aqueous medium (e.g., deionized water, or a pH 7.4 buffer). The

excess solid is crucial to ensure saturation is achieved.

- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** Take a precise aliquot of the clear, saturated filtrate and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
- **Solid-State Analysis:** It is best practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.
- **Reporting:** The determined concentration is reported as the equilibrium solubility in the specified medium (e.g., in mg/mL or µM).



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Caption: Workflow for equilibrium aqueous solubility determination.

## Section 5: Spectroscopic and Structural Characterization

For a researcher synthesizing or verifying this compound, spectroscopic data is essential. Based on the structure and data for related compounds, the following spectral features are expected:

- $^1\text{H}$  NMR: The spectrum should feature distinct signals for the aromatic protons, the methyl group singlet ( $\sim 2.2$  ppm), and the N-propyl group (a triplet for the terminal  $\text{CH}_3$ , a multiplet for the central  $\text{CH}_2$ , and a triplet for the  $\text{CH}_2$  attached to the nitrogen). The N-H proton will appear as a broad singlet.
- $^{13}\text{C}$  NMR: The spectrum will show 10 distinct carbon signals corresponding to the molecular formula  $\text{C}_{10}\text{H}_{14}\text{ClN}$ .[\[18\]](#)
- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching ( $\sim 3400$   $\text{cm}^{-1}$ ), C-H stretching (aromatic and aliphatic,  $\sim 3100$ - $2850$   $\text{cm}^{-1}$ ), and C-Cl stretching ( $\sim 700$ - $800$   $\text{cm}^{-1}$ ).[\[1\]](#)

## Section 6: Synthesis and Reactivity

Synthesis: A common route to N-alkylanilines is the reductive amination of the parent aniline. **3-Chloro-4-methyl-N-propylaniline** can be synthesized by reacting 3-chloro-4-methylaniline with propionaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct N-alkylation with a propyl halide (e.g., 1-bromopropane) in the presence of a base is a viable, though potentially less selective, method.[\[19\]](#) The parent aniline itself is typically synthesized via the reduction of 2-chloro-4-nitrotoluene.[\[20\]](#)[\[21\]](#)

Reactivity: As an aromatic amine, **3-Chloro-4-methyl-N-propylaniline** is a weak base. It is incompatible with strong acids, acid chlorides, and acid anhydrides.[\[8\]](#) It is susceptible to oxidation, particularly in the presence of strong oxidizing agents, which can lead to the formation of colored impurities.

## Conclusion

**3-Chloro-4-methyl-N-propylaniline** is a molecule whose physicochemical profile is dominated by the interplay between its aromatic core and the N-propyl substituent. Its low aqueous solubility, moderate basicity, and high lipophilicity (Predicted XLogP ~4.3) define its potential behavior in both chemical and biological systems. These properties suggest high membrane permeability but also highlight potential challenges with aqueous formulation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically validate these characteristics, enabling informed decisions in drug design, lead optimization, and process development.

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